7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene
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Overview
Description
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene typically involves a series of organic reactions. One common method includes the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds through a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway for substrates containing a terminal alkyne moiety. For substrates with an internal alkyne substituent, the reaction follows a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway .
Chemical Reactions Analysis
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene can be compared with other similar compounds, such as spirotetramat and acorenone. These compounds share a similar spirocyclic structure but differ in their specific functional groups and biological activities. For example, spirotetramat is used as an insecticide, while acorenone has applications in fragrance and flavor industries .
Properties
CAS No. |
82444-70-0 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
7-methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C12H19NO/c1-10-7-12(13(2)9-10)6-4-5-11(8-12)14-3/h8H,1,4-7,9H2,2-3H3 |
InChI Key |
CLOITTKRKHLVNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C)CC12CCCC(=C2)OC |
Origin of Product |
United States |
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